molecular formula C14H12N2S2 B14176367 2-Methyl-5-(naphthalen-1-ylmethylsulfanyl)-1,3,4-thiadiazole CAS No. 401937-52-8

2-Methyl-5-(naphthalen-1-ylmethylsulfanyl)-1,3,4-thiadiazole

Cat. No.: B14176367
CAS No.: 401937-52-8
M. Wt: 272.4 g/mol
InChI Key: UFNRDBSIFINTKU-UHFFFAOYSA-N
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Description

2-Methyl-5-(naphthalen-1-ylmethylsulfanyl)-1,3,4-thiadiazole is a heterocyclic compound that contains a thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-(naphthalen-1-ylmethylsulfanyl)-1,3,4-thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-methyl-1,3,4-thiadiazole-5-thiol with naphthalen-1-ylmethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be necessary to maximize yield and purity. Additionally, continuous flow reactors might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-(naphthalen-1-ylmethylsulfanyl)-1,3,4-thiadiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or other reduced species .

Scientific Research Applications

2-Methyl-5-(naphthalen-1-ylmethylsulfanyl)-1,3,4-thiadiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-5-(naphthalen-1-ylmethylsulfanyl)-1,3,4-thiadiazole involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit certain enzymes or proteins involved in disease pathways. The compound’s sulfur atom can form strong interactions with metal ions or other electrophilic centers, which can modulate its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-1,3,4-thiadiazole-5-thiol
  • Naphthalen-1-ylmethyl chloride
  • 5-(Naphthalen-1-ylmethylthio)-1,3,4-thiadiazole

Uniqueness

2-Methyl-5-(naphthalen-1-ylmethylsulfanyl)-1,3,4-thiadiazole is unique due to the presence of both a thiadiazole ring and a naphthalen-1-ylmethyl group. This combination imparts distinct electronic and steric properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential biological activities further enhance its uniqueness .

Properties

CAS No.

401937-52-8

Molecular Formula

C14H12N2S2

Molecular Weight

272.4 g/mol

IUPAC Name

2-methyl-5-(naphthalen-1-ylmethylsulfanyl)-1,3,4-thiadiazole

InChI

InChI=1S/C14H12N2S2/c1-10-15-16-14(18-10)17-9-12-7-4-6-11-5-2-3-8-13(11)12/h2-8H,9H2,1H3

InChI Key

UFNRDBSIFINTKU-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(S1)SCC2=CC=CC3=CC=CC=C32

solubility

16.7 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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